molecular formula C27H22N2O4 B14856829 Fmoc-3-(4-Quinolyl)-D-Ala-OH

Fmoc-3-(4-Quinolyl)-D-Ala-OH

Cat. No.: B14856829
M. Wt: 438.5 g/mol
InChI Key: UILNMPKRVDFFIU-RUZDIDTESA-N
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Description

Fmoc-3-(4-Quinolyl)-D-Ala-OH: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a quinoline ring, and a D-alanine residue. This compound is often utilized in the field of medicinal chemistry and biochemistry for the development of peptide-based drugs and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(4-Quinolyl)-D-Ala-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Introduction of the Quinolyl Group: The quinolyl group is introduced through a coupling reaction. This involves the reaction of the protected D-alanine with a quinoline derivative, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(4-Quinolyl)-D-Ala-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.

    Substitution Reactions:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: EDC and HOBt are frequently employed as coupling reagents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains.

    Substituted Derivatives: Substitution reactions yield derivatives with different functional groups.

Scientific Research Applications

Fmoc-3-(4-Quinolyl)-D-Ala-OH has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides for research and therapeutic purposes.

    Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs, particularly those targeting specific receptors or enzymes.

    Biochemistry: It is employed in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Fmoc-3-(4-Quinolyl)-D-Ala-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The quinolyl group can interact with various molecular targets, depending on the specific application. In medicinal chemistry, the compound can be designed to target specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3-(4-Quinolyl)-L-Ala-OH: Similar structure but with the L-alanine residue instead of D-alanine.

    Fmoc-3-(4-Quinolyl)-Gly-OH: Contains glycine instead of alanine.

    Fmoc-3-(4-Quinolyl)-Val-OH: Contains valine instead of alanine.

Uniqueness

Fmoc-3-(4-Quinolyl)-D-Ala-OH is unique due to the presence of the D-alanine residue, which can impart different biological activity compared to its L-alanine counterpart. The quinolyl group also provides unique chemical properties, allowing for specific interactions in biological systems.

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1

InChI Key

UILNMPKRVDFFIU-RUZDIDTESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC5=CC=CC=C45)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O

Origin of Product

United States

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